3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine
Description
3-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is a heterocyclic amine featuring a pyridine core substituted with an aminomethyl group at position 3 and two alkylamino groups (cyclohexyl and ethyl) at position 2. This structure combines aromaticity with bulky alkyl substituents, which may influence its physicochemical properties, reactivity, and biological interactions. For instance, compounds like N-cyclohexyl-5-ethynylpyrimidin-2-amine (CAS: 1408000-37-2) and 2-chloro-N-(cyclohexylmethyl)pyridin-3-amine (CAS: 906371-81-1) highlight the role of cyclohexyl groups in modulating steric and electronic effects on nitrogen-containing heterocycles .
Properties
IUPAC Name |
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-17(13-8-4-3-5-9-13)14-12(11-15)7-6-10-16-14/h6-7,10,13H,2-5,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSHSQTOBYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclohexylamine and ethylamine in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Aminomethyl Group: The presence of -NH2CH2 (as in ) correlates with acute toxicity, suggesting similar handling precautions for the target compound.
- Heterocycle Variation : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles compared to pyridine derivatives due to additional nitrogen atoms.
Physicochemical Properties
- Lipophilicity: Cyclohexyl and ethyl substituents likely increase logP values compared to simpler amines like 3-(aminomethyl)pyridine, aligning with trends observed in N-cyclohexyl-5-ethynylpyrimidin-2-amine (logP ~2.5 estimated) .
- Toxicity: The aminomethyl group in 3-(aminomethyl)pyridine causes severe skin corrosion, implying that the target compound may require stringent safety measures during handling .
Biological Activity
3-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with an aminomethyl group, cyclohexyl, and ethyl groups, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyridine-based compounds have been studied for their cytotoxic effects against various cancer cell lines. A study utilizing the MTT assay demonstrated that certain derivatives showed significant growth inhibition in human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) with IC50 values ranging from 13.95 µM to 15.74 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.00 |
| Derivative 1 | CaCo-2 | 13.95 |
| Derivative 2 | A549 | 15.74 |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets. Similar compounds have been shown to modulate enzyme activity and receptor signaling pathways. For example, they may inhibit specific kinases or affect calcium signaling pathways, leading to apoptotic cell death in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For example, treatment with related derivatives resulted in a significant increase in early apoptosis rates compared to controls, indicating a potential for therapeutic applications in oncology .
Cytotoxicity Evaluation
A comprehensive evaluation of various derivatives indicated that those with specific substituents exhibited enhanced cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cell lines (HaCaT). This selectivity is crucial for developing effective anticancer agents with minimal side effects .
Current Research and Applications
Ongoing research is focused on optimizing the structure of this compound and its derivatives to enhance their efficacy and selectivity as anticancer agents. Additionally, studies are investigating their potential use as therapeutic agents for other diseases, including antimicrobial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
